4-Isopropyl-1-(3-nitrophenyl)piperazin-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-Isopropyl-1-(3-nitrophenyl)piperazin-2-one can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired piperazine derivative .
Chemical Reactions Analysis
4-Isopropyl-1-(3-nitrophenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Isopropyl-1-(3-nitrophenyl)piperazin-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities . This compound may also be used in the development of new pharmaceuticals and as a tool for studying various biological processes .
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-(3-nitrophenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can modulate various cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
4-Isopropyl-1-(3-nitrophenyl)piperazin-2-one can be compared with other similar piperazine derivatives, such as 1-(4-nitrophenyl)piperazin-2-one . While both compounds share a similar core structure, the presence of the isopropyl group in this compound may confer unique properties, such as increased lipophilicity and altered biological activity . Other similar compounds include 4-isopropyl-1-(4-nitrophenyl)piperazin-2-one and 4-isopropyl-1-(2-nitrophenyl)piperazin-2-one .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-4-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-10(2)14-6-7-15(13(17)9-14)11-4-3-5-12(8-11)16(18)19/h3-5,8,10H,6-7,9H2,1-2H3 |
InChI Key |
MMQPFBPEOBMWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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